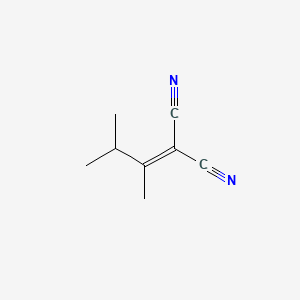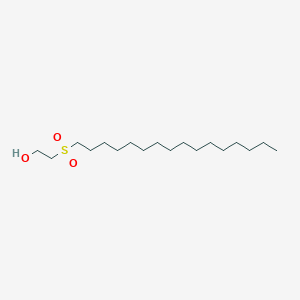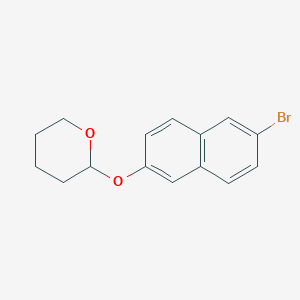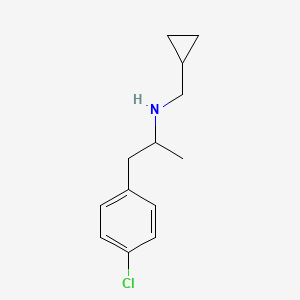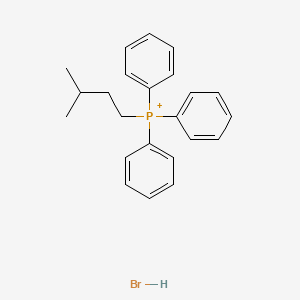
N-(propan-2-yl)hexadecan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)hexadecan-1-amine typically involves the alkylation of hexadecylamine with isopropyl halides. One common method is the reaction of hexadecylamine with isopropyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction.
化学反応の分析
Types of Reactions
N-(propan-2-yl)hexadecan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Alkyl halides (e.g., methyl iodide) and acyl halides (e.g., acetyl chloride) are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amine derivatives.
科学的研究の応用
N-(propan-2-yl)hexadecan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used to study the interactions of long-chain amines with biological membranes.
Industry: The compound is used in the production of surfactants and emulsifiers.
作用機序
The mechanism of action of N-(propan-2-yl)hexadecan-1-amine involves its interaction with lipid bilayers in biological membranes. The long hydrocarbon chain allows it to insert into the lipid bilayer, while the amine group can form hydrogen bonds with polar head groups of lipids. This can affect membrane fluidity and permeability, influencing various cellular processes.
類似化合物との比較
Similar Compounds
Hexadecylamine: A primary amine with a similar long hydrocarbon chain but without the isopropyl group.
N,N-Diisopropylethylamine: A tertiary amine with two isopropyl groups and an ethyl group attached to the nitrogen atom.
Uniqueness
N-(propan-2-yl)hexadecan-1-amine is unique due to its combination of a long hydrocarbon chain and an isopropyl-substituted amine group. This structure imparts specific chemical and physical properties, making it suitable for applications that require both hydrophobic and hydrophilic interactions.
特性
CAS番号 |
90207-24-2 |
|---|---|
分子式 |
C19H41N |
分子量 |
283.5 g/mol |
IUPAC名 |
N-propan-2-ylhexadecan-1-amine |
InChI |
InChI=1S/C19H41N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(2)3/h19-20H,4-18H2,1-3H3 |
InChIキー |
KRVYVVWZAYMURR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCNC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



